molecular formula C9H11NO2S2 B3422238 4-(Pyridin-2-yldisulfanyl)butanoic acid CAS No. 250266-79-6

4-(Pyridin-2-yldisulfanyl)butanoic acid

Cat. No.: B3422238
CAS No.: 250266-79-6
M. Wt: 229.3 g/mol
InChI Key: SLMVEZKWNOGJPD-UHFFFAOYSA-N
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Description

4-(Pyridin-2-yldisulfanyl)butanoic acid is an organic compound with the molecular formula C9H11NO2S2 It is characterized by the presence of a pyridine ring attached to a butanoic acid moiety through a disulfide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-2-yldisulfanyl)butanoic acid typically involves the reaction of pyridine-2-thiol with 4-bromobutanoic acid. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The disulfide bond is formed through the oxidation of the thiol group, which can be achieved using oxidizing agents like hydrogen peroxide or iodine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-2-yldisulfanyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

    Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.

    Substitution: The carboxylic acid group can participate in esterification and amidation reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine.

    Reduction: Dithiothreitol, tris(2-carboxyethyl)phosphine.

    Substitution: Alcohols (for esterification), amines (for amidation).

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Thiols.

    Substitution: Esters, amides.

Scientific Research Applications

4-(Pyridin-2-yldisulfanyl)butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its disulfide bond is particularly useful in the formation of cyclic compounds and in cross-linking reactions.

    Biology: The compound is used in the study of redox biology due to its ability to undergo reversible oxidation and reduction. It is also employed in the modification of proteins and peptides.

    Medicine: Research is ongoing into its potential use as a drug delivery agent, particularly in targeting specific cells or tissues through disulfide bond cleavage.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Pyridin-2-yldisulfanyl)butanoic acid involves the cleavage and formation of the disulfide bond. This reversible redox process allows the compound to act as a redox-active agent, participating in various biochemical and chemical reactions. The pyridine ring can also interact with metal ions, potentially influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    4-(Pyridin-2-yldisulfanyl)-2-sulfobutanoic acid: Similar structure but with an additional sulfonic acid group, which may alter its solubility and reactivity.

    4-(Pyridin-2-yldisulfanyl)pentanoic acid: Similar structure but with a longer carbon chain, which may affect its physical properties and reactivity.

Uniqueness

4-(Pyridin-2-yldisulfanyl)butanoic acid is unique due to its specific combination of a pyridine ring and a butanoic acid moiety linked by a disulfide bond. This structure imparts distinct redox properties and reactivity, making it valuable in various applications, particularly in redox biology and synthetic chemistry.

Properties

IUPAC Name

4-(pyridin-2-yldisulfanyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S2/c11-9(12)5-3-7-13-14-8-4-1-2-6-10-8/h1-2,4,6H,3,5,7H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMVEZKWNOGJPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SSCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250266-79-6
Record name 4-(2-Pyridyldithio)butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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